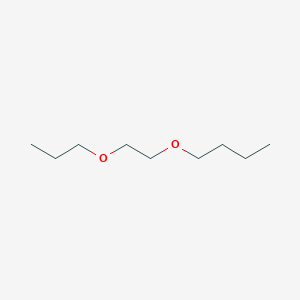![molecular formula C24H48O3 B14719148 (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane CAS No. 10585-86-1](/img/structure/B14719148.png)
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the octadecyloxy group imparts specific physical and chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate octadecyloxy-containing reagent under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The octadecyloxy group can affect the compound’s solubility and membrane permeability, impacting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxymethylene ethers (OMEs): These compounds share a similar ether linkage but differ in the length and structure of the alkyl groups.
Aldehydes and Ketones: Compounds with carbonyl groups that can undergo similar reactions but have different physical properties.
Uniqueness
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a long-chain octadecyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
10585-86-1 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3/t23-/m0/s1 |
Clé InChI |
PADBVTRAZHOORO-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


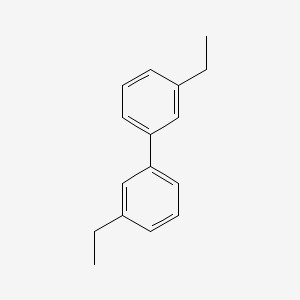
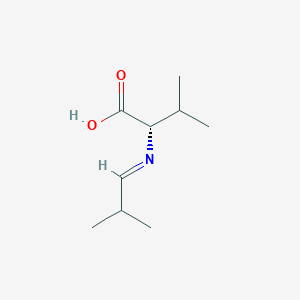



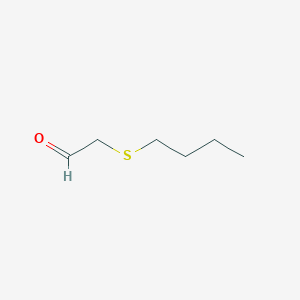
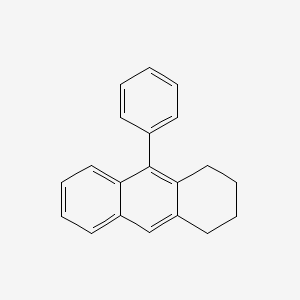
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
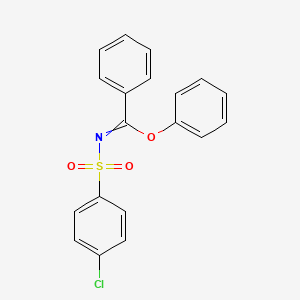
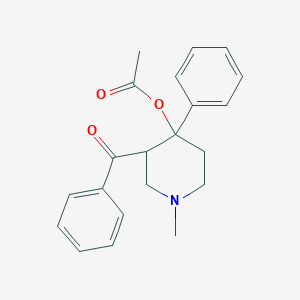

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
